(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one
Description
The compound “(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one” is a benzofuran derivative characterized by a bicyclic framework with a Z-configuration at the exocyclic double bond. Key structural features include:
- 3-bromophenyl group: A brominated aromatic substituent at the methylidene position, contributing steric bulk and electronic effects.
- 6-hydroxy group: A polar substituent enabling hydrogen bonding interactions.
- 4-methyl group: A nonpolar alkyl group influencing lipophilicity and steric hindrance.
This compound belongs to a class of benzofuranones, which are studied for their diverse bioactivities, including antimicrobial, anti-inflammatory, and insecticidal properties.
Properties
IUPAC Name |
(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c1-9-5-12(18)8-13-15(9)16(19)14(20-13)7-10-3-2-4-11(17)6-10/h2-8,18H,1H3/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPOPXJYKZBOQH-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=CC=C3)Br)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps. One common method includes the condensation of 3-bromobenzaldehyde with 6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes structural analogues and their key differences:
Key Observations :
Bromine Position: The meta-bromophenyl group in the target compound may induce distinct electronic and steric effects compared to the para-bromophenyl analogue .
Benzodioxin vs. Phenyl : The benzodioxin substituent in introduces a fused oxygen-containing ring, increasing rigidity and electron-withdrawing capacity. This could reduce metabolic stability compared to the target compound’s simpler phenyl group.
Functional Groups : The target compound’s 4-methyl group enhances lipophilicity, which may improve membrane permeability in biological systems compared to the unmethylated benzodioxin derivative .
Hydrogen Bonding and Crystallography
- The 6-hydroxy group in the target compound facilitates hydrogen bonding, likely forming O–H···O interactions in the crystal lattice, as observed in similar benzofuranones .
- The absence of a methyl group in may result in less steric hindrance, allowing tighter molecular packing.
Bioactivity Implications
While direct bioactivity data for the target compound are unavailable, structural parallels suggest:
- Antimicrobial Potential: Brominated benzofuranones often exhibit antimicrobial activity due to halogen-mediated interactions with microbial enzymes .
- Insecticidal Applications : The methyl group may enhance penetration through insect cuticles, as seen in plant-derived bioactive compounds .
- Comparative Reactivity : The meta-bromophenyl group may offer better metabolic stability than the para isomer, which could be more susceptible to enzymatic dehalogenation .
Biological Activity
The compound (2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one is a member of the benzofuran family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a benzofuran ring with a hydroxyl group and a bromophenyl substituent, which may contribute to its biological activities. The presence of the bromine atom is particularly noteworthy as halogenated compounds often exhibit enhanced biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 323.17 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study evaluating various derivatives of benzofuran demonstrated that modifications to the structure can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .
Antioxidant Properties
The antioxidant potential of this compound has been investigated through various assays, including DPPH radical scavenging and ABTS assays. Results suggest that the compound exhibits moderate antioxidant activity, which may be attributed to the presence of hydroxyl groups capable of donating electrons .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, and compounds with anti-inflammatory properties are of great interest. Preliminary studies suggest that This compound may inhibit pro-inflammatory cytokines, indicating potential for use in inflammatory conditions .
Case Studies
- Antibacterial Activity : A comparative study on the antibacterial effects of different benzofuran derivatives revealed that those with bromine substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell membranes .
- Antioxidant Study : In vitro tests demonstrated that the compound scavenged free radicals effectively, with an IC50 value comparable to known antioxidants like ascorbic acid. This suggests its potential application in preventing oxidative stress-related diseases .
The biological activities of This compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups in the structure are likely responsible for its ability to neutralize free radicals.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Membrane Disruption : Its interaction with bacterial membranes could lead to increased permeability and cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
